

# Solving incomplete drug release from Eudragit S100 coated tablets

Author: BenchChem Technical Support Team. Date: December 2025



# Technical Support Center: Eudragit S100 Coated Tablets

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing incomplete drug release from Eudragit S100 coated tablets.

## **Troubleshooting Guides**

Issue: Tablets show little to no drug release in the intestinal phase (pH  $\geq$  7.0) of dissolution.

Possible Causes and Solutions:

- Inadequate Coating Thickness: The enteric coat may be too thick, preventing timely dissolution.
  - Troubleshooting Steps:
    - Review the coating parameters and calculate the theoretical weight gain.
    - Measure the actual weight gain of the coated tablets to ensure it aligns with the target.



- If the weight gain is too high, reduce the coating solution application rate or the total coating time.
- Consider performing a design of experiments (DoE) to optimize coating thickness.[1][2]
   [3]
- Improper Polymer Solubilization: The local pH at the tablet surface may not be high enough to dissolve the Eudragit S100 polymer.
  - Troubleshooting Steps:
    - Ensure the dissolution medium has sufficient buffer capacity to maintain a pH of ≥ 7.0.
       [4][5]
    - Verify the pH of the dissolution medium throughout the experiment.
    - Consider the use of a higher pH dissolution medium (e.g., pH 7.2-7.5) if scientifically justified.
- Interaction between Drug and Polymer: The active pharmaceutical ingredient (API) may be interacting with the Eudragit S100, hindering its dissolution.
  - Troubleshooting Steps:
    - Conduct compatibility studies (e.g., DSC, FTIR) between the API and Eudragit S100.
    - If an interaction is confirmed, consider the use of a separating subcoat between the drug core and the enteric coat.[6][7]

# Issue: Premature drug release in the acidic phase (gastric simulation) of dissolution.

Possible Causes and Solutions:

- Coating Defects: Cracks, peeling, or insufficient coating can lead to premature drug release.
   [8][9]
  - Troubleshooting Steps:



- Visually inspect the tablets for any signs of coating defects.
- Use techniques like Scanning Electron Microscopy (SEM) to examine the surface morphology of the coating.[1][10]
- Optimize the coating process parameters, including spray rate, atomization pressure, and drying temperature, to ensure a uniform and intact film.
- Inappropriate Plasticizer Level: The type and concentration of the plasticizer can affect the film's permeability.
  - Troubleshooting Steps:
    - Review the plasticizer concentration in the coating formulation. High levels can increase film permeability.
    - Leaching of the plasticizer can create pores in the coating.[11] Consider a plasticizer with lower water solubility.
    - Evaluate different plasticizers to find one that provides the desired film properties.

## **Frequently Asked Questions (FAQs)**

Q1: At what pH is Eudragit S100 supposed to dissolve?

Eudragit S100 is a pH-sensitive polymer that is designed to dissolve at a pH of 7.0 or higher.[1] [12][13] This property makes it suitable for enteric coatings intended for release in the lower small intestine and colon.

Q2: What are the typical causes of incomplete drug release from Eudragit S100 coated tablets?

Incomplete drug release can stem from several factors, including:

- Formulation Issues: Such as an overly thick coating, improper choice or amount of plasticizer, or interactions between the drug and the polymer.[8][11]
- Process-Related Issues: Including coating defects like cracks or non-uniformity.[8]



Dissolution Test Conditions: Such as inadequate buffer capacity of the dissolution medium.
 [4][5]

Q3: How does the coating thickness affect drug release?

The thickness of the Eudragit S100 coating is a critical parameter. A thicker coat will require a longer time to dissolve, thus increasing the lag time before drug release begins.[3][7] It is essential to optimize the coating thickness to achieve the desired release profile.

Q4: Can the active pharmaceutical ingredient (API) influence the dissolution of the Eudragit S100 coating?

Yes, the properties of the API can influence drug release. For instance, acidic or basic APIs can affect the local pH at the tablet surface, potentially impacting the dissolution of the pH-sensitive polymer.[12] Additionally, chemical interactions between the API and the polymer can alter the coating's integrity and dissolution characteristics.

Q5: What is the role of a plasticizer in an Eudragit S100 coating?

Plasticizers are added to enteric coating formulations to improve the flexibility and mechanical properties of the film, preventing cracks and ensuring a continuous coat.[11] However, the type and concentration of the plasticizer must be carefully selected, as they can also influence the permeability and dissolution of the film.[11]

### **Data Presentation**

Table 1: Effect of Eudragit S100 Coating Concentration on Drug Release

| Formulation Code | Eudragit S100 Coating<br>Concentration (% w/v) | Drug Release after 24<br>hours (%) |
|------------------|------------------------------------------------|------------------------------------|
| F1               | 1.0                                            | > 95                               |
| F2               | 1.5                                            | ~ 97                               |
| F3               | 2.0                                            | 94.67                              |



Data adapted from a study on naproxen matrix tablets. The results indicate that increasing the coating concentration can lead to a more sustained release profile.[1][10]

Table 2: Influence of Plasticizer (Triethyl Citrate - TEC) on Drug and Plasticizer Release

| Initial TEC Level in Film (%) | Lag Time for Drug Release (min) | TEC Leached at Lag Time (%) |
|-------------------------------|---------------------------------|-----------------------------|
| 20                            | > 120                           | ~15                         |
| 30                            | ~ 60                            | ~25                         |
| 40                            | ~ 30                            | ~30                         |
| 50                            | < 15                            | ~35                         |

This table summarizes the relationship between the initial plasticizer content and the onset of drug release. A critical amount of TEC leaching appears necessary to initiate drug release.[11]

## **Experimental Protocols**

## Protocol 1: Two-Stage Dissolution Testing for Enteric-Coated Tablets

This protocol is designed to simulate the physiological transit of a tablet from the stomach to the intestine.

Apparatus: USP Apparatus 2 (Paddle) or USP Apparatus 1 (Basket).

#### Procedure:

Acid Stage (Gastric Simulation):

Medium: 750 mL of 0.1 N HCl.

Temperature: 37 ± 0.5 °C.

Rotation Speed: 50-100 RPM.



- Duration: 2 hours.
- Sampling: At the end of the 2-hour period, withdraw a sample to test for premature drug release. The tablets should show no signs of disintegration or cracks.[9]
- Buffer Stage (Intestinal Simulation):
  - Action: Add 250 mL of a pre-warmed (37 ± 0.5 °C) 0.20 M solution of sodium phosphate tribasic to the vessel.
  - $\circ$  Final Medium: The pH should be adjusted to 7.0  $\pm$  0.05.
  - o Duration: Continue the test for the specified time (e.g., 45 minutes or longer).
  - Sampling: Withdraw samples at predetermined time intervals and analyze for drug content using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

# Protocol 2: Evaluation of Coating Uniformity using Scanning Electron Microscopy (SEM)

Objective: To visually inspect the surface morphology and cross-section of the Eudragit S100 coating for uniformity and integrity.

#### Procedure:

- Sample Preparation:
  - Carefully cut the coated tablet in half using a sharp blade to expose the cross-section.
  - Mount the whole tablet and the cross-sectioned sample onto an SEM stub using doublesided carbon tape.
- Sputter Coating:
  - Coat the samples with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging under the electron beam.
- Imaging:



- Place the stub into the SEM chamber.
- Acquire images of the tablet surface and the cross-section at various magnifications.
- Examine the images for any cracks, pores, or variations in coating thickness.[1][10]

### **Visualizations**



Click to download full resolution via product page

Caption: pH-dependent dissolution mechanism of Eudragit S100.

Caption: Troubleshooting workflow for incomplete drug release.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Formulation and in vitro evaluation of Eudragit S-100 coated naproxen matrix tablets for colon-targeted drug delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Study of a delayed-release system for hard and soft capsules coated with eudragit® s100 acrylic polymers [redalyc.org]
- 4. Mechanical and dissolution properties of Eudragit L100 and S100 films in buffer solutions |
   Journal of Applied Pharmaceutical Research [japtronline.com]
- 5. researchgate.net [researchgate.net]

### Troubleshooting & Optimization





- 6. Preparation and Characterization of Eudragit L100/S100 Coated Multiple Mini Tablets of Zafirlukast in Capsule for Chronotherapy [nrfhh.com]
- 7. Factors Contributing to Drug Release From Enteric-Coated Omeprazole Capsules: An In Vitro and In Vivo Pharmacokinetic Study and IVIVC Evaluation in Beagle Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Troubleshooting Incomplete Dissolution of Tablets Pharma. Tips [pharma.tips]
- 9. iosrphr.org [iosrphr.org]
- 10. researchgate.net [researchgate.net]
- 11. Relationship between drug dissolution and leaching of plasticizer for pellets coated with an aqueous Eudragit S100:L100 dispersion PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Effect of Molecular Properties on Active Ingredient Release from Electrospun Eudragit Fibers PMC [pmc.ncbi.nlm.nih.gov]
- 13. Eudragit: A Novel Carrier for Controlled Drug Delivery in Supercritical Antisolvent Coprecipitation [mdpi.com]
- To cite this document: BenchChem. [Solving incomplete drug release from Eudragit S100 coated tablets]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b1196250#solving-incomplete-drug-release-from-eudragit-s100-coated-tablets]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com